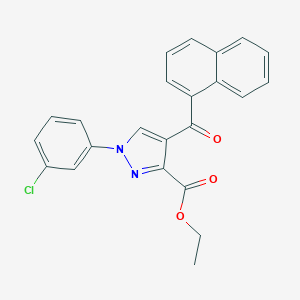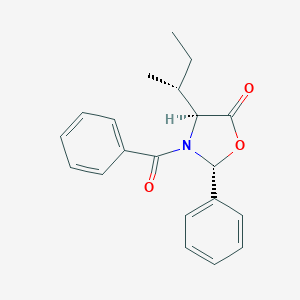
リキシセナチド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
リキシセナチドは、2型糖尿病の治療に使用されるグルカゴン様ペプチド-1(GLP-1)受容体アゴニストです。欧州連合ではLyxumia、米国ではAdlyxinという商品名で販売されています。 リキシセナチドは、内因性ホルモンGLP-1の作用を模倣し、インスリン分泌を促進し、グルカゴン分泌を抑制することで、グルコース代謝において重要な役割を果たします .
科学的研究の応用
Lixisenatide has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in glucose metabolism and insulin secretion.
Medicine: Primarily used in the treatment of type 2 diabetes mellitus. It helps improve glycemic control by stimulating insulin secretion and inhibiting glucagon release.
Industry: Employed in the development of new GLP-1 receptor agonists and other peptide-based therapeutics.
作用機序
リキシセナチドは、GLP-1受容体に結合し、活性化することで効果を発揮します。この活性化によりアデニル酸シクラーゼが刺激され、細胞内のサイクリックAMP(cAMP)濃度が上昇します。cAMPレベルの上昇によりプロテインキナーゼA(PKA)とEpac1/Epac2が活性化され、β膵島細胞によるグルコース刺激インスリンエキソサイトーシスが促進されます。 さらに、胃腸管でのGLP-1受容体の活性化は胃の排泄を遅らせ、食後血糖値の制御に役立ちます .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Lixisenatide acts as an agonist at the GLP-1 receptor . In the pancreas, this agonism results in increased glucose-stimulated insulin exocytosis by beta islet cells . This produces a reduction in blood glucose due to increased glucose uptake by tissues .
Cellular Effects
Lixisenatide influences cell function by increasing glucose-stimulated insulin secretion and reducing glucagon secretion from alpha cells . It also slows gastric emptying, thus improving postprandial glucose control .
Molecular Mechanism
The activation of the GLP-1 receptor by Lixisenatide results in the activation of adenylyl cyclase . This increases the concentration of cyclic adenosine monophosphate in the cell leading to the activation of protein kinase A (PKA) as well as Epac1 and Epac2 .
Temporal Effects in Laboratory Settings
In a phase 2 clinical trial investigating Lixisenatide’s efficacy in early Parkinson’s disease, findings reveal a marginal improvement or stabilization in motor function among Lixisenatide-treated individuals compared to placebo .
Dosage Effects in Animal Models
Lixisenatide has shown neuroprotective effects in animal models of Parkinson’s disease . Thyroid C-cell adenomas occurred in rats when exposed to >15 times human exposure of 20mcg/day .
Metabolic Pathways
Lixisenatide is involved in the incretin hormonal axis, which is created by the combination of gastrointestinal and endocrine pathways . Any abnormalities in this axis can potentially initiate the onset of type II diabetes mellitus .
Transport and Distribution
Upon subcutaneous administration, Lixisenatide is quickly absorbed into the bloodstream with a maximum concentration achieved at 1 to 3.5 hours . After absorption, Lixisenatide undergoes proteolytic degradation and is excreted into the urine .
Subcellular Localization
The selective interaction of Lixisenatide leads to an increase in intracellular cAMP . This stimulates glucose-dependent insulin secretion from pancreatic beta cells, simultaneously decreasing glucagon secretion from alpha cells . Lixisenatide slows gastric emptying, thus improving postprandial glucose control .
準備方法
合成経路と反応条件
リキシセナチドは、ペプチドの製造に一般的に使用される固相ペプチド合成(SPPS)によって合成されます。合成には、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を順次付加することが含まれます。プロセスには、以下の手順が含まれます。
カップリング: アミノ酸が活性化され、樹脂結合ペプチド鎖にカップリングされます。
脱保護: アミノ酸の一時的な保護基が除去されます。
工業生産方法
リキシセナチドの工業生産は、同様のSPPSアプローチに従いますが、より大規模に行われます。 プロセスは、効率と収率が最適化されており、多くの場合、自動ペプチド合成装置と精製用の高速液体クロマトグラフィー(HPLC)が使用されます .
化学反応の分析
反応の種類
リキシセナチドは、次のようなさまざまな化学反応を起こします。
酸化: リキシセナチドのメチオニン残基は、メチオニンスルホキシドに酸化されることがあります。
還元: ペプチドのジスルフィド結合は、遊離チオールに還元されることがあります。
一般的な試薬と条件
酸化: 過酸化水素またはその他の酸化剤。
還元: ジチオスレイトール(DTT)またはトリス(2-カルボキシエチル)ホスフィン(TCEP)。
置換: アミノ酸誘導体およびHBTU(O-(ベンゾトリアゾール-1-イル)-N、N、N'、N'-テトラメチルウロニウムヘキサフルオロリン酸)などのカップリング試薬.
生成される主要な生成物
酸化: メチオニンスルホキシド含有リキシセナチド。
還元: 遊離チオール基を有する還元されたリキシセナチド。
科学研究アプリケーション
リキシセナチドは、さまざまな科学研究アプリケーションに用いられています。
化学: ペプチド合成および修飾技術の研究のためのモデルペプチドとして使用されます。
生物学: グルコース代謝とインスリン分泌における役割について調査されています。
医学: 主に2型糖尿病の治療に使用されます。インスリン分泌を促進し、グルカゴン分泌を抑制することにより、血糖コントロールの改善に役立ちます。
類似化合物との比較
リキシセナチドは、エキセナチド、リラグルチド、セマグルチドなどの他の化合物を含むGLP-1受容体アゴニスト薬のクラスに属します。これらの類似化合物と比較して:
エキセナチド: リキシセナチドは半減期が短く、1日1回投与されますが、エキセナチドは1日2回投与されます。
リラグルチド: リキシセナチドは、心拍数に対する作用がより好ましく、消化器系の副作用の発生率が低くなっています。
セマグルチド: リキシセナチドは作用時間が短く、絶食時の血糖値を下げる効果は低いですが、食後血糖値の制御には同様の効果があります .
類似化合物
- エキセナチド
- リラグルチド
- セマグルチド
- デュラグルチド
- アルビグルチド
リキシセナチドは、特異的な受容体結合や薬物動態プロファイルなどの独自の特性を持つため、2型糖尿病の管理に役立つ治療薬です。
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Lixisenatide involves the solid-phase peptide synthesis method.", "Starting Materials": [ "Fmoc-Lys(ivDde)-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Ala-OH", "Fmoc-Gly-OH", "Fmoc-Asp(OtBu)-OH", "Fmoc-Glu(OtBu)-OH", "Fmoc-Tyr(tBu)-OH", "Fmoc-Cys(Trt)-OH", "Fmoc-Lys(ivDde)-Wang resin", "HCTU", "N,N-diisopropylethylamine", "piperidine", "trifluoroacetic acid", "water" ], "Reaction": [ "Deprotection of Fmoc group on Fmoc-Lys(ivDde)-Wang resin using 20% piperidine in DMF", "Coupling of Fmoc-Lys(ivDde)-OH with Fmoc-Arg(Pbf)-OH using HCTU and N,N-diisopropylethylamine in DMF", "Coupling of Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Tyr(tBu)-OH, and Fmoc-Cys(Trt)-OH in sequence using HCTU and N,N-diisopropylethylamine in DMF", "Removal of ivDde group on Lys residue using 2% hydrazine in DMF", "Coupling of Lys(ivDde)-Arg(Pbf)-Ala-Gly-Asp(OtBu)-Glu(OtBu)-Tyr(tBu)-Cys(Trt)-OH with Fmoc-Lys(ivDde)-OH using HCTU and N,N-diisopropylethylamine in DMF", "Removal of tBu group on Tyr residue using 95% trifluoroacetic acid in water", "Removal of Trt group on Cys residue using 95% trifluoroacetic acid in water", "Cleavage of the peptide from the resin using 95% trifluoroacetic acid in water", "Purification of the crude peptide by reverse-phase high-performance liquid chromatography" ] } | |
| The activation of the GLP-1 receptor by lixisenatide results in the activation of adenylyl cyclase. This increases the concentration of cyclic adenosine monophosphate in the cell leading to the activation of protein kinase A (PKA) as well as Epac1 and Epac2. PKA, Epac1, and Epac2 are involved the in release of Ca2+ from the endoplasmic reticulum which is known as the "amplification" pathway which increases insulin release when the triggering pathway is activated. By activating this amplification pathway lixisenatide increases glucose stimulated insulin secretion. | |
CAS番号 |
320367-13-3 |
分子式 |
C215H347N61O65S |
分子量 |
4858 g/mol |
IUPAC名 |
5-[[2-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[4-amino-1-[[2-[[2-[2-[[1-[[1-[[2-[[1-[2-[2-[[1-[[6-amino-1-[[6-amino-1-[[6-amino-1-[[6-amino-1-[[6-amino-1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C215H347N61O65S/c1-16-115(10)173(210(337)256-141(68-74-170(299)300)194(321)261-148(94-122-98-232-126-50-24-23-49-124(122)126)199(326)258-143(89-111(2)3)196(323)247-134(58-32-40-83-223)189(316)262-149(96-160(226)285)180(307)235-100-161(286)233-104-165(290)274-85-42-60-156(274)207(334)267-154(108-280)206(333)265-151(105-277)181(308)237-101-162(287)239-117(12)213(340)276-87-44-62-158(276)214(341)275-86-43-61-157(275)208(335)268-153(107-279)204(331)249-132(56-30-38-81-221)187(314)246-131(55-29-37-80-220)186(313)245-130(54-28-36-79-219)185(312)244-129(53-27-35-78-218)184(311)243-128(52-26-34-77-217)183(310)242-127(176(227)303)51-25-33-76-216)272-201(328)146(92-120-45-19-17-20-46-120)260-197(324)144(90-112(4)5)257-190(317)135(59-41-84-231-215(228)229)255-209(336)172(114(8)9)271-177(304)116(11)240-182(309)138(65-71-167(293)294)251-192(319)139(66-72-168(295)296)252-193(320)140(67-73-169(297)298)253-195(322)142(75-88-342-15)254-191(318)137(63-69-159(225)284)250-188(315)133(57-31-39-82-222)248-203(330)152(106-278)266-198(325)145(91-113(6)7)259-200(327)150(97-171(301)302)263-205(332)155(109-281)269-212(339)175(119(14)283)273-202(329)147(93-121-47-21-18-22-48-121)264-211(338)174(118(13)282)270-164(289)103-236-179(306)136(64-70-166(291)292)241-163(288)102-234-178(305)125(224)95-123-99-230-110-238-123/h17-24,45-50,98-99,110-119,125,127-158,172-175,232,277-283H,16,25-44,51-97,100-109,216-224H2,1-15H3,(H2,225,284)(H2,226,285)(H2,227,303)(H,230,238)(H,233,286)(H,234,305)(H,235,307)(H,236,306)(H,237,308)(H,239,287)(H,240,309)(H,241,288)(H,242,310)(H,243,311)(H,244,312)(H,245,313)(H,246,314)(H,247,323)(H,248,330)(H,249,331)(H,250,315)(H,251,319)(H,252,320)(H,253,322)(H,254,318)(H,255,336)(H,256,337)(H,257,317)(H,258,326)(H,259,327)(H,260,324)(H,261,321)(H,262,316)(H,263,332)(H,264,338)(H,265,333)(H,266,325)(H,267,334)(H,268,335)(H,269,339)(H,270,289)(H,271,304)(H,272,328)(H,273,329)(H,291,292)(H,293,294)(H,295,296)(H,297,298)(H,299,300)(H,301,302)(H4,228,229,231) |
InChIキー |
XVVOERDUTLJJHN-UHFFFAOYSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC8=CNC=N8)N |
SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC8=CNC=N8)N |
正規SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC8=CNC=N8)N |
純度 |
98% |
関連するCAS |
320367-13-3; 827033-10-3 |
配列 |
HGEGTFTSDLSKQMEEEAVRLFIEWLKNGGPSSGAPPSKKKKKK |
溶解性 |
soluble in water to 100 mg/mL |
同義語 |
Adlyxin AQVE-10010 AVE 0010 AVE 010 AVE-0010 AVE-010 AVE0010 DES-38-proline-exendine-4 (Heloderma suspectum)-(1-39)-peptidylpenta-l-lysyl-l-lysinamide Lixisenatide Lyxumia ZP 10 ZP-10 ZP10A peptide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Naphthalen-2-yl-7-thiophen-2-yl-[1,2]oxazolo[3,4-d]pyridazine](/img/structure/B344414.png)
![2-Amino-3-[(2-chlorophenyl)diazenyl]-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B344416.png)
![2-Amino-3-[(2-chlorophenyl)diazenyl]-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B344418.png)
![2-Amino-7-(4-chlorophenyl)-3-[(2-chlorophenyl)diazenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B344419.png)
![2-Amino-3-[(2-chlorophenyl)diazenyl]-7-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B344420.png)
![3-{[3-acetyl-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2H-chromen-2-one](/img/structure/B344422.png)
![1,3-benzothiazol-2-yl[4-(2-furoyl)-1-phenyl-1H-pyrazol-3-yl]methanone](/img/structure/B344423.png)

![1,3-benzothiazol-2-yl[1-{4-nitrophenyl}-4-(2-naphthoyl)-1H-pyrazol-3-yl]methanone](/img/structure/B344426.png)
![[3-(1,3-Benzothiazole-2-carbonyl)-1-(3-chlorophenyl)pyrazol-4-yl]-naphthalen-1-ylmethanone](/img/structure/B344427.png)

![3-Phenylpyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B344431.png)


